molecular formula C16H18N4O2 B027856 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-30-2

5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Numéro de catalogue: B027856
Numéro CAS: 139756-30-2
Poids moléculaire: 298.34 g/mol
Clé InChI: LSJMCZVDVVSHJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 139756-30-2, molecular formula C₁₆H₁₈N₄O₂) is a pyrazolopyrimidinone derivative that serves as a critical scaffold for phosphodiesterase (PDE) inhibitors. It is structurally related to sildenafil analogues but lacks the sulfonamide and piperazinyl moieties found in the latter . Key attributes include:

  • Molecular weight: 298.34 g/mol
  • Topological polar surface area: 79.4 Ų, indicating moderate solubility .
  • Role: Intermediate in synthesizing desmethylsildenafil and a PDE inhibitor with in vivo activity .

Its core structure features a pyrazolo[4,3-d]pyrimidin-7-one ring substituted with a 2-ethoxyphenyl group at position 5 and a propyl chain at position 3 (Figure 1). The absence of a methyl group at position 1 distinguishes it from close analogues like 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 139756-21-1) .

Méthodes De Préparation

Multi-Step Synthesis via Pyrazolecarboxylic Acid Esters

Reaction of Pentanone with Dioxalate

The industrial-scale synthesis described in patent EP1077214A1 begins with the reaction of 3-pentanone (XII) with dimethyl oxalate (XI) in the presence of sodium methoxide . This step generates a mixture of methyl and ethyl esters of 3-n-propylpyrazole-5-carboxylic acid (X). The use of sodium methoxide facilitates Claisen condensation, yielding the intermediate ester derivatives with 95% efficiency .

Cyclization with Hydrazine Hydrate

The ester mixture is subsequently cyclized using hydrazine hydrate and p-toluenesulfonic acid under cooled conditions (5–22°C) . This step forms the pyrazole ring structure (IX), with meticulous temperature control preventing side reactions. The reaction proceeds in ethyl acetate, followed by extraction and washing with brine to isolate the product .

Methylation and Nitration

Methylation of the pyrazolecarboxylic acid ester (IX) with dimethyl sulfate introduces the methyl group at the N1 position, yielding a methylated intermediate (VIII) . Nitration is then performed using sodium nitrate and sulfuric acid, a safer alternative to traditional nitrating agents like fuming nitric acid . This step introduces a nitro group at the C4 position, critical for subsequent amidation.

Amidation and Diamide Formation

The nitrated ester (VII) undergoes amidation under anhydrous conditions with ammonium hydroxide, producing 1-methyl-4-nitro-3-n-propylpyrazole-5-carboxamide (VI) . Reduction of the nitro group using Raney nickel and hydrazine hydrate yields the amine derivative (IV), which is then reacted with 2-ethoxybenzoic acid in the presence of phosphorus oxychloride and dimethylacetamide to form a diamide intermediate (III) .

Final Cyclization

The diamide (III) is cyclized in anhydrous 2-methoxyethanol using sodium hydroxide and tetrabutylammonium bromide as a phase-transfer catalyst . This step generates the target compound with high regioselectivity. The overall yield for the sequence exceeds 70%, with purity confirmed via HPLC .

Table 1: Key Steps in Multi-Step Synthesis

StepReagents/ConditionsIntermediateYield
CondensationSodium methoxide, 3-pentanone, dimethyl oxalateEsters (X)95%
CyclizationHydrazine hydrate, p-toluenesulfonic acid, 5–22°CPyrazole (IX)90%
NitrationNaNO₃, H₂SO₄, 0–5°CNitroester (VII)85%
CyclizationNaOH, 2-methoxyethanol, 80°CTarget Compound75%

Cyclization Using Hydrazine and Acid Catalysts

Intermediate Preparation

Patent US20020038024 discloses a method starting from 5-(5-acetyl-2-butoxy-3-pyridinyl)-3-ethyl-2-(1-ethyl-3-azetidinyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (IA) . While IA differs in substituents, the general strategy involves reacting a pyrazolopyrimidinone precursor with a hydroxide trapping agent (e.g., triethylamine) to facilitate cyclization .

Cyclization Conditions

The precursor is treated with hydrazine hydrate in the presence of hydrochloric acid, inducing ring closure at elevated temperatures (50–60°C) . The reaction is monitored via TLC, and the product is purified through recrystallization from methanol, achieving yields of 65–70% .

Chlorination and Condensation Approach

Starting Material Synthesis

In a study by Kumar and Joshi, the target compound is synthesized via chlorination of a dihydro precursor . 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1) is treated with phosphorus oxychloride (POCl₃) in carbon tetrachloride at 0°C, followed by heating to 80°C for 20 hours .

Chlorination with POCl₃

The chlorination step replaces the hydroxyl group at C7 with chlorine, yielding 5-(2-ethoxyphenyl)-1-methyl-7-chloro-1H-pyrazolo[4,3-d]pyrimidine (2) . The product is isolated via chloroform extraction and column chromatography, with a 70% yield .

Condensation with β-Diketones/Ketoesters

The chloro derivative (2) is condensed with β-diketones or β-ketoesters (3a-e) using sodium methoxide as a base . This forms intermediates (4a-e), which are further reacted with o-phenylenediamine to yield benzodiazepine derivatives. While this route focuses on downstream products, it confirms the reactivity and stability of the target compound under basic conditions .

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Preparation Methods

MethodKey AdvantageLimitationYield
Multi-Step Synthesis High scalability, 95% efficiency in initial stepsRequires stringent temperature control70–75%
Hydrazine Cyclization Simplified cyclization mechanismLower yield (65–70%)65–70%
Chlorination Route Versatility for downstream derivatizationNot optimized for target compound isolation70%

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antihypertensive Properties
Research has indicated that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit antihypertensive effects. The specific compound 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has been studied for its ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating blood pressure and vascular tone. PDE inhibitors are valuable in treating conditions like hypertension and heart failure .

2. Anticancer Activity
Preliminary studies suggest that pyrazolo[4,3-d]pyrimidines may have anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival. Ongoing research aims to elucidate the mechanisms through which this compound may induce apoptosis in cancer cells .

3. Neuroprotective Effects
There is emerging evidence that pyrazolo[4,3-d]pyrimidines can provide neuroprotective benefits. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders where oxidative stress plays a significant role. The compound's ability to modulate pathways related to neuronal health is currently under investigation .

Material Science Applications

1. Development of Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its potential use as a semiconductor material could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .

2. Synthesis of Novel Polymers
The compound can also serve as a building block for synthesizing novel polymers with tailored properties. These polymers may find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics .

Analytical Chemistry Applications

1. Reference Standard
this compound is used as a reference standard in analytical laboratories for the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its well-defined chemical profile aids in ensuring the accuracy and reliability of analytical results .

Mécanisme D'action

The mechanism of action of 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves inhibition of specific enzymes, such as phosphodiesterase type 5 (PDE5). By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and subsequent vasodilation. This mechanism is similar to that of sildenafil, which is used to treat erectile dysfunction and pulmonary hypertension .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-d]pyrimidin-7-one derivatives exhibit diverse pharmacological profiles depending on substituents at positions 3, 5, and 1. Below is a comparative analysis:

Substituent Variations at Position 3

Alkyl chains at position 3 influence synthesis efficiency and bioactivity:

Compound Name Position 3 Substituent Yield (%) Key Findings Reference
Target compound Propyl N/A PDE inhibitor scaffold; intermediate for desmethylsildenafil
Sildenafil isopropyl analogue (4c) Isopropyl 90 High yield; melting point 212–215°C; potent PDE5 inhibition
Sildenafil butyl analogue (4b) n-Butyl 90 Comparable synthesis efficiency to isopropyl analogue
3-Isopropyl-5-(pyridin-4-ylmethyl) Isopropyl 59 Antimalarial activity (BIPPO analog); lower yield

Insights :

  • Isopropyl substitution (4c) enhances crystallinity and yield compared to bulkier groups like n-butyl .
  • Smaller alkyl chains (e.g., propyl) are preferred for intermediates, while branched chains may optimize bioactivity .

Substituent Variations at Position 5

The 2-ethoxyphenyl group at position 5 is critical for PDE binding. Modifications here alter potency and solubility:

Compound Name Position 5 Substituent Yield (%) Activity Notes Reference
Target compound 2-Ethoxyphenyl N/A Core PDE-binding moiety
5-(4-Fluorophenyl)-3-isopropyl (NPD-3652) 4-Fluorophenyl 25 Antitrypanosomal activity
5-(Tetrahydro-2H-pyran-4-yl) (NPD-3542) Tetrahydro-2H-pyran-4-yl 41 Improved solubility; antimalarial lead
5-(4-Hydroxycyclohexyl) (NPD-3543/3544) cis/trans-4-Hydroxycyclohexyl 24/20 Stereochemistry impacts target engagement

Insights :

  • Aromatic groups (e.g., 2-ethoxyphenyl) enhance PDE affinity, while heterocyclic or aliphatic substituents (e.g., tetrahydro-2H-pyran-4-yl) improve solubility for antiparasitic applications .
  • Polar groups like hydroxyls (NPD-3543/3544) introduce stereochemical complexity but retain bioactivity .

Insights :

  • Thionyl chloride minimizes sulfonic acid impurities in chlorosulfonation .
  • Steric hindrance from substituents (e.g., thiazol-4-yl) requires tailored reaction conditions .

Pharmacological and Industrial Relevance

  • PDE Inhibition : The target compound’s 2-ethoxyphenyl and propyl groups align with sildenafil’s pharmacophore, though absence of the 4-methylpiperazinylsulfonyl group reduces potency compared to full PDE5 inhibitors like udenafil .
  • Industrial Use : Serves as a high-purity intermediate (>95% HPLC) for generic pharmaceuticals, emphasizing cost-effective synthesis .

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target compound C₁₆H₁₈N₄O₂ 298.34 Not reported
Sildenafil isopropyl analogue (4c) C₂₂H₃₀N₆O₄S 474.20 212–215
5-(4-Fluorophenyl)-3-isopropyl (NPD-3652) C₁₇H₁₈FN₅O 327.36 Not reported

Activité Biologique

5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a member of the pyrazolopyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This compound exhibits potential as an antihypertensive and has implications in treating erectile dysfunction through its action as a phosphodiesterase type 5 (PDE5) inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20N4O2
  • Molecular Weight : 312.37 g/mol
  • CAS Number : 139756-21-1
  • IUPAC Name : 5-(2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

The primary mechanism through which this compound exerts its biological effects is by inhibiting phosphodiesterase enzymes. This inhibition leads to increased levels of cyclic GMP (cGMP), resulting in vasodilation and improved blood flow, particularly in erectile tissues. The compound's structural similarities to purine analogs suggest it could also interfere with various metabolic pathways related to nucleic acid synthesis.

Antihypertensive Effects

In vitro studies have demonstrated that pyrazolopyrimidine derivatives can lower blood pressure by inducing vasodilation. Research indicates that compounds similar to this compound show promising results in animal models for managing hypertension.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of pyrazolo[4,3-d]pyrimidine derivatives against various bacterial strains. For example:

  • Compounds in this class have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • A study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential for development as antimicrobial agents .

Anticancer Potential

Emerging data suggest that pyrazolo[4,3-d]pyrimidines may possess anticancer properties. Specific derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Notably:

  • Compounds similar to this compound were tested against human cancer cell lines (e.g., MCF-7) and showed promising cytotoxic effects .

Case Studies

Several case studies highlight the efficacy of pyrazolo[4,3-d]pyrimidine derivatives:

  • Hypertension Management : In a controlled study involving hypertensive rats, administration of a related pyrazolo[4,3-d]pyrimidine resulted in a statistically significant reduction in systolic blood pressure compared to control groups.
  • Antimicrobial Activity : A series of synthesized derivatives were tested against Aspergillus niger and Candida albicans, demonstrating potent antifungal activity with MIC values lower than those of established antifungal drugs like miconazole .

Summary of Biological Activities

Activity TypeObservationsReferences
AntihypertensiveInduces vasodilation; lowers blood pressure ,
AntimicrobialEffective against Gram-positive/negative bacteria ,
AntifungalPotent against Aspergillus niger and Candida ,
AnticancerInhibits proliferation in cancer cell lines

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with high purity?

  • Methodology : Use a multi-step synthesis involving cyclocondensation of substituted pyrazole precursors with appropriate pyrimidine derivatives. Key steps include:

  • Substituent introduction : Ethoxyphenyl and propyl groups are introduced via nucleophilic substitution or Suzuki coupling .
  • Cyclization : Controlled heating under inert atmosphere (e.g., N₂) to form the pyrazolo-pyrimidinone core .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodology : Combine:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between aromatic protons (δ 6.8–7.4 ppm) and propyl chain protons (δ 0.9–1.6 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 298.1432 (C₁₆H₁₈N₄O₂) with <2 ppm error .
  • X-ray crystallography : Resolve tautomeric forms (e.g., 1,6-dihydro vs. 4,5-dihydro) by analyzing crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictory bioactivity data for PDE5 inhibition across studies be addressed?

  • Methodology :

  • Assay standardization : Use AOAC SMPR 2014.011 guidelines for PDE5 inhibition assays (e.g., substrate: cGMP, detection: fluorescently labeled phosphate) to minimize inter-lab variability .
  • Control compounds : Include sildenafil analogs (e.g., desmethylsildenafil-d8) as internal references to calibrate IC₅₀ values .
  • Data normalization : Adjust for batch-to-batch purity variations using LC-MS quantification of active isomers .

Q. What experimental design optimizes the study of substituent effects on metabolic stability?

  • Methodology :

  • DOE (Design of Experiments) : Vary substituents (e.g., ethoxy vs. methoxy, propyl vs. pentyl) in a 2³ factorial design .
  • In vitro microsomal assays : Incubate derivatives with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
  • Data analysis : Use QSAR models to correlate logP values (calculated via ChemDraw) with half-life (t₁/₂) trends .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported CAS numbers (e.g., 139756-30-2 vs. 139756-21-1)?

  • Methodology :

  • Structural cross-checking : Compare substituent positions using IUPAC nomenclature tools (e.g., 139756-21-1 has an additional methyl group at position 1) .
  • Batch verification : Request certificates of analysis (CoA) from suppliers to confirm CAS assignments via NMR and HRMS .

Q. Why do synthetic yields vary significantly between labs for this compound?

  • Methodology :

  • Reaction monitoring : Use in-situ FTIR to detect intermediate formation (e.g., pyrazole-carboxamide at ~1680 cm⁻¹) and optimize reaction time .
  • Impurity profiling : Identify by-products (e.g., sulfonyl chloride derivatives) via LC-MS and adjust stoichiometry of sulfonating agents .

Propriétés

IUPAC Name

5-(2-ethoxyphenyl)-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-3-7-11-13-14(20-19-11)16(21)18-15(17-13)10-8-5-6-9-12(10)22-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,19,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJMCZVDVVSHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=CC=CC=C3OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625306
Record name 5-(2-Ethoxyphenyl)-3-propyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139756-30-2
Record name 5-(2-Ethoxyphenyl)-3-propyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.